4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-14-3-1-2-13(10-14)11-18-4-7-21-15(12-18)16(20)19-5-8-22-9-6-19/h1-3,10,15H,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFMYBYWTDMEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves multiple steps. The synthetic route typically starts with the preparation of the morpholine and thiomorpholine rings, followed by the introduction of the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
One of the prominent applications of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is in the development of anticonvulsant medications. Research indicates that compounds with thiomorpholine structures can act as modulators of potassium ion channels, specifically the KCNQ family, which are crucial for neuronal excitability. These channels are implicated in conditions such as epilepsy .
Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. It acts as a tachykinin receptor antagonist, which can alleviate symptoms associated with inflammatory diseases. This mechanism suggests that it could be beneficial in treating conditions like asthma and chronic pain syndromes .
Ion Channel Modulation
The ability of this compound to interact with ion channels positions it as a candidate for further pharmacological studies. Specifically, its role in modulating KCNQ channels could lead to advancements in therapies for cardiac arrhythmias and neurological disorders .
Synthesis of Novel Materials
Beyond its medicinal uses, this compound is being explored for its potential in material science. The unique properties of thiomorpholine derivatives allow them to be integrated into polymer matrices, enhancing the mechanical strength and thermal stability of materials . Such applications are vital in developing advanced materials for electronics and biomedical devices.
Case Studies
- Anticonvulsant Research : A study published in Pharmacology Reports demonstrated that derivatives of thiomorpholine exhibited significant anticonvulsant activity in animal models, suggesting that this compound may share similar properties .
- Anti-inflammatory Trials : Clinical trials have indicated that compounds targeting tachykinin receptors can significantly reduce inflammation markers in patients with chronic pain conditions, supporting the hypothesis that this compound could be effective in similar therapeutic settings .
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Structural and Functional Differences
Thiomorpholine vs. Morpholine :
- The sulfur atom in thiomorpholine increases lipophilicity (logP) by ~0.5–1.0 units compared to morpholine analogs, enhancing membrane permeability .
- Thiomorpholine serves as a metabolic "soft spot," as sulfur is prone to oxidation, forming sulfoxides or sulfones that may alter activity or clearance rates .
Substituent Position Effects :
- The 3-chlorophenyl group in the target compound may confer steric hindrance distinct from 2- or 4-chloro analogs (e.g., 4-(4-chlorobenzyl)morpholine in ), affecting binding to targets like cytochrome P450 isoforms .
Heterocyclic Attachments :
Pharmacological Implications
- Cytochrome P450 Inhibition : Benzylmorpholine derivatives (e.g., 4-(3-chlorobenzyl)morpholine) show selectivity for lung CYP2A13, suggesting the target compound’s 3-chlorophenyl group may similarly influence isoform specificity .
Biological Activity
The compound 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine (CAS Number: 2415563-59-4) is a morpholine derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of the compound features a morpholine ring substituted with both a thiomorpholine-4-carbonyl group and a 3-chlorobenzyl moiety. Its molecular formula is , with a molecular weight of 340.9 g/mol . The presence of the chlorophenyl group is significant, as halogenated aromatic compounds often exhibit enhanced biological activities due to their ability to interact with various biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. The compound's structural components may enhance its binding affinity, leading to alterations in enzyme activity or receptor-mediated processes. However, detailed studies on the exact mechanisms are still needed.
Antimicrobial Activity
Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess broad-spectrum antibacterial activity, although specific data on this compound is limited.
Anticancer Activity
The anticancer potential of morpholine derivatives has been explored in various studies. For example, related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and NCI-H23. The IC50 values for some morpholine analogs range from approximately 1.5 µM to over 47 µM, indicating varying degrees of potency against different cancer types . While direct studies on the chlorophenyl-substituted morpholine are sparse, its structural similarities suggest it may also exhibit anticancer properties.
Case Studies
- Study on Morpholine Derivatives : A study evaluating the biological activities of various morpholine derivatives found that modifications in substituents significantly influenced their antimicrobial and anticancer activities. Compounds with electron-withdrawing groups like chlorine often exhibited enhanced potency against tested microbial strains and cancer cell lines .
- Thiomorpholine Compounds : Research into thiomorpholine derivatives has highlighted their potential as effective agents against specific cancer types, further supporting the hypothesis that this compound may share similar properties due to its structural components.
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine?
The synthesis of morpholine derivatives typically involves multi-step reactions. For the thiomorpholine moiety, a common approach is the alkylation of thiomorpholine with a chlorophenylmethyl intermediate. For example, analogous methods involve reacting chlorophenylamine derivatives with ethylene oxide under basic conditions (e.g., NaOH catalysis) to form morpholine rings . The thiomorpholine-4-carbonyl group can be introduced via acylation using thiomorpholine carbonyl chloride. Key steps include:
- Alkylation : Reacting 3-chlorophenylmethyl halide with morpholine precursors.
- Acylation : Coupling the intermediate with thiomorpholine-4-carbonyl chloride in anhydrous conditions (e.g., DCM, triethylamine).
Purification via column chromatography and characterization by NMR and mass spectrometry are critical .
Q. Which spectroscopic methods are employed to characterize this compound?
Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm the morpholine ring, thiomorpholine carbonyl, and chlorophenyl substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while morpholine protons resonate at δ 3.4–4.2 ppm .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~650 cm (C-S stretch) validate the thiomorpholine carbonyl group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for the thiomorpholine carbonyl group formation?
Optimization strategies include:
- Catalyst Screening : Use of coupling agents like HATU or EDCI for efficient acylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Reactions at 0–5°C minimize side reactions during acylation .
Example: A study on analogous morpholine derivatives achieved 85% yield using EDCI in DMF at 25°C .
Q. What strategies resolve contradictions in reported reaction yields for similar morpholine derivatives?
Contradictions often arise from varying reaction conditions. Researchers should:
- Compare Substrate Purity : Impurities in chlorophenylmethyl intermediates can drastically affect yields.
- Replicate Literature Protocols : Systematically test parameters (e.g., base strength, solvent) from conflicting studies.
- Design of Experiments (DOE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) .
For instance, sodium hydroxide vs. potassium carbonate as bases may lead to differing yields due to pH sensitivity .
Q. How is the electronic influence of the 3-chlorophenyl group analyzed in structure-activity relationships (SAR)?
The electron-withdrawing chlorine atom affects:
- Electrophilic Reactivity : Enhances susceptibility to nucleophilic substitution at the phenyl ring.
- Conformational Stability : Steric effects from the methylene linker influence binding in biological assays.
Computational methods (e.g., DFT) model charge distribution, while X-ray crystallography (as seen in urea-morpholine derivatives) reveals spatial arrangements critical for activity .
Methodological Considerations
Q. How are intermediates monitored during multi-step synthesis?
Q. What precautions are necessary for handling thiomorpholine derivatives?
- Moisture Sensitivity : Use anhydrous conditions for acylation steps.
- Toxicity : Thiomorpholine byproducts require fume hood use and PPE. Safety data for similar compounds emphasize avoiding inhalation and skin contact .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
